molecular formula C13H15FN4 B6281740 N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine CAS No. 1878740-04-5

N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine

Cat. No.: B6281740
CAS No.: 1878740-04-5
M. Wt: 246.28 g/mol
InChI Key: FGNGHCXIERITQU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine is a synthetic organic compound that belongs to the class of fluoropyrimidines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring, an aminoethyl group at the N-position, and a benzyl group attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine typically involves a multi-step process. One common method starts with the preparation of 5-fluoropyrimidine, which is then subjected to nucleophilic substitution reactions to introduce the aminoethyl and benzyl groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-one, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: A compound with similar aminoethyl functionality but different structural features.

    N-(2-aminoethyl)-1-aziridineethanamine: Another compound with an aminoethyl group, known for its experimental use as an ACE2 inhibitor.

Uniqueness

N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine is unique due to the presence of the fluorine atom at the 5-position of the pyrimidine ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to similar compounds without the fluorine atom.

Properties

CAS No.

1878740-04-5

Molecular Formula

C13H15FN4

Molecular Weight

246.28 g/mol

IUPAC Name

N'-benzyl-N'-(5-fluoropyrimidin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H15FN4/c14-12-8-16-13(17-9-12)18(7-6-15)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,15H2

InChI Key

FGNGHCXIERITQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN)C2=NC=C(C=N2)F

Purity

0

Origin of Product

United States

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